Uracil, 5-butyl-6-ethyl-
Description
Contextualization as a Substituted Uracil (B121893) Derivative
Uracil is one of the four primary nucleobases in ribonucleic acid (RNA), where it pairs with adenine. The core uracil structure can be chemically modified by adding various functional groups to its ring, creating what are known as substituted uracil derivatives. The specific placement of these substituents, particularly at the C-5 and C-6 positions, can dramatically alter the molecule's physical and chemical properties. ontosight.ai This targeted modification is a key strategy in drug design and molecular biology.
The addition of alkyl groups, such as the butyl group at the 5-position and the ethyl group at the 6-position in 5-butyl-6-ethyluracil, is a common modification. Research has shown that substitutions at these positions can influence how the molecule interacts with biological targets like enzymes and receptors. mdpi.com For instance, the size and nature of the substituent can affect the compound's ability to inhibit specific enzymes involved in nucleic acid synthesis, a mechanism often exploited in cancer and antiviral therapies. mdpi.com Therefore, 5-butyl-6-ethyluracil is a specific example of a broader class of 5,6-disubstituted uracils investigated for their potential bioactivity. mdpi.comacs.org
Below is a data table detailing the primary chemical identifiers for Uracil, 5-butyl-6-ethyl-.
Table 1: Chemical Identification of Uracil, 5-butyl-6-ethyl-
| Identifier | Value |
|---|---|
| IUPAC Name | 5-butyl-6-ethyl-1H-pyrimidine-2,4-dione |
| CAS Number | 99167-58-5 buysellchem.com |
| Molecular Formula | C10H14N2O2 buysellchem.com |
Significance in the Field of Modified Nucleobases and Bioorganic Chemistry
Modified nucleobases, including substituted uracils like 5-butyl-6-ethyluracil, are of profound significance in bioorganic chemistry and pharmacology. ontosight.ai The study of these compounds contributes to a deeper understanding of molecular recognition processes, enzyme mechanisms, and the development of new therapeutic agents. ontosight.aibuysellchem.com By synthesizing and evaluating a wide array of these derivatives, researchers can establish structure-activity relationships (SAR), which are crucial for designing compounds with enhanced potency and selectivity for a specific biological target. ontosight.ai
The field has seen numerous uracil derivatives investigated for their potential as antimicrobial, antiviral, and anticancer agents. buysellchem.com For example, the well-known anticancer drug 5-fluorouracil (B62378) works by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. mdpi.com This has spurred extensive research into other C-5 and C-6 substituted uracils to discover new agents with potentially improved efficacy or different mechanisms of action. mdpi.com The exploration of compounds like 5-butyl-6-ethyluracil is part of this ongoing effort to expand the chemical toolbox for tackling various diseases at the molecular level. ontosight.ai As our knowledge of nucleic acid metabolism and its role in disease progresses, so does the potential for developing targeted therapies based on modified nucleobases. ontosight.ai
The table below presents some of the physicochemical properties of substituted uracils, which are important for predicting their behavior in biological systems.
Table 2: Physicochemical Data of Related Substituted Uracils
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
|---|---|---|---|
| 5-Ethyluracil | C6H8N2O2 | 140.14 nih.gov | Ethyl group at C-5 position nih.gov |
| 6-Ethyluracil | C6H8N2O2 | 140.14 | Ethyl group at C-6 position |
Structure
2D Structure
3D Structure
Properties
CAS No. |
99167-58-5 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-butyl-6-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
KXDDSAOCUJOCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=O)NC1=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Uracil, 5 Butyl 6 Ethyl
Strategies for the De Novo Synthesis of Uracil (B121893), 5-butyl-6-ethyl-
The de novo synthesis of Uracil, 5-butyl-6-ethyl- involves the construction of the core pyrimidine (B1678525) ring from acyclic precursors. This approach allows for the precise installation of the required butyl and ethyl groups at the C-5 and C-6 positions, respectively.
The classical approach to pyrimidine synthesis, which can be adapted for Uracil, 5-butyl-6-ethyl-, involves the condensation of a β-dicarbonyl compound or its equivalent with urea (B33335) or a related derivative. For the target molecule, the key precursor would be a 2-ethyl-3-oxooctanoic acid derivative. This precursor contains the necessary butyl and ethyl moieties in the correct orientation for the subsequent cyclization.
The synthesis of this β-keto ester can be achieved through various standard organic reactions, such as the Claisen condensation. The subsequent cyclization with urea, typically carried out under acidic or basic conditions, leads to the formation of the 6-ethyl-5-butyl-dihydrouracil. Subsequent oxidation or elimination reactions would then yield the desired Uracil, 5-butyl-6-ethyl-.
Alternative cyclization strategies involve the use of thiourea, which can facilitate the cyclization process and offer a handle for further modifications before being converted to the uracil oxygen functionality.
The precise placement of the butyl and ethyl groups at the C-5 and C-6 positions is a critical aspect of the synthesis. In the de novo approach described above, the selection of the starting materials dictates the substitution pattern of the final uracil ring. Specifically, the choice of the β-dicarbonyl compound is paramount.
For Uracil, 5-butyl-6-ethyl-, the synthesis would commence with a precursor that already contains the C-4 (which becomes C-6 of uracil) and C-5 fragments with the ethyl and butyl groups, respectively. The reaction of an appropriately substituted active methylene (B1212753) compound with an isocyanate or a related species is another viable route. For instance, the reaction of a 2-butyl cyanoacetate (B8463686) with an ethyl-containing synthon can be envisioned as a pathway to a key intermediate that upon cyclization with a source of N1-C2-N3 would yield the target uracil.
While de novo synthesis provides a direct route, another strategy involves the selective alkylation of a pre-existing uracil or pyrimidine ring. However, the direct and selective introduction of two different alkyl groups at the C-5 and C-6 positions of an unsubstituted uracil is challenging due to the similar reactivity of these positions.
Catalysis plays a crucial role in directing the regioselectivity of such alkylations. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful tools for the C-H functionalization of heterocycles. For instance, a 5-halo-6-ethyluracil could be coupled with a butyl-containing organometallic reagent in the presence of a palladium catalyst to introduce the butyl group at the C-5 position. Conversely, a 6-halouracil could be functionalized with an ethyl group. The choice of catalyst, ligands, and reaction conditions is critical to achieve high yields and selectivity.
| Catalyst System | Reactant 1 | Reactant 2 | Product | Reference |
| Palladium(0) complex | 5-Iodo-6-ethyluracil | Butylboronic acid | Uracil, 5-butyl-6-ethyl- | Analogous reactions are widely reported |
| Nickel(II) complex | 6-Chlorouracil (B25721) | Ethylmagnesium bromide | 6-Ethyluracil | Analogous reactions are widely reported |
Post-Synthetic Derivatization and Structural Modification of Uracil, 5-butyl-6-ethyl- Analogues
Once Uracil, 5-butyl-6-ethyl- is synthesized, its structure can be further modified to explore structure-activity relationships or to introduce reporter groups.
The N1 and N3 positions of the uracil ring are nucleophilic and can be selectively functionalized. The regioselectivity of these reactions is often influenced by steric hindrance and the reaction conditions. The N1-position is generally more accessible and can be selectively alkylated or acylated under basic conditions. For instance, treatment of Uracil, 5-butyl-6-ethyl- with an alkyl halide in the presence of a mild base like potassium carbonate would preferentially yield the N1-alkylated product.
To achieve N3-functionalization, the N1-position can be protected with a suitable protecting group, such as a p-methoxybenzyl (PMB) group. After N3-alkylation, the protecting group can be removed to yield the N3-substituted uracil.
| Reaction | Reagent | Position | Condition |
| Alkylation | Methyl iodide | N1 | K2CO3, DMF |
| Acylation | Benzoyl chloride | N1 | Pyridine |
| N3-Alkylation | Ethyl bromide (after N1-protection) | N3 | NaH, DMF |
The butyl and ethyl substituents at the C-5 and C-6 positions can also be chemically modified, although this is generally more challenging than N-functionalization. Radical halogenation could introduce a handle for further transformations. For example, benzylic-like bromination of the ethyl group at the C-6 position using N-bromosuccinimide (NBS) under photochemical conditions could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce new functional groups.
Similarly, the butyl group at the C-5 position could be functionalized, although selective functionalization at a specific carbon of the butyl chain would be difficult to control.
Enzymatic Synthesis Approaches for Uracil Derivatives
While specific enzymatic routes for the direct synthesis of Uracil, 5-butyl-6-ethyl- are not extensively documented in the literature, the principles of biocatalysis offer potential pathways for the synthesis of complex uracil derivatives. Enzymatic synthesis provides a green and highly selective alternative to traditional chemical methods. Enzymes such as hydrolases and oxidoreductases are instrumental in the formation and modification of heterocyclic compounds. nih.gov
For instance, enzymes like Candida antarctica lipase (B570770) B (CAL-B) and cutinase have been successfully employed in the polycondensation of various monomers to form oligoamides, demonstrating the capability of enzymes to catalyze complex bond-forming reactions. nih.gov Theoretically, a chemoenzymatic strategy could be devised for a molecule like 5-butyl-6-ethyluracil. This might involve the enzymatic condensation of a suitably substituted β-ketoester with urea or a related precursor, a reaction catalyzed by enzymes that can tolerate organic substrates and promote cyclization. The high regio- and stereoselectivity of enzymes could be advantageous in constructing such substituted pyrimidine rings.
Table 1: Potential Enzymatic Reactions for Uracil Derivative Synthesis
| Enzyme Class | Reaction Type | Potential Application for Uracil, 5-butyl-6-ethyl- |
|---|---|---|
| Hydrolases (e.g., Lipases) | Condensation / Cyclization | Catalyzing the ring closure between a β-dicarbonyl precursor and urea. |
| Oxidoreductases | Functional Group Interconversion | Introduction or modification of substituents on a pre-existing uracil scaffold. |
Halogenation and Amination Strategies for Uracil Ring Modification
Modification of the uracil scaffold through halogenation and amination introduces functional groups that are pivotal for further chemical transformations and for modulating biological activity.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the uracil ring is typically achieved through electrophilic aromatic substitution. msu.edu The reaction of a uracil derivative with a halogenating agent like chlorine (Cl₂) or bromine (Br₂) often requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a potent electrophile. youtube.com For Uracil, 5-butyl-6-ethyl-, the C5 and C6 positions are already substituted. Electrophilic attack would likely target the nitrogen atoms, although this is less common than substitution on the carbon framework of the ring and would depend heavily on the reaction conditions. The alkyl groups at C5 and C6 are electron-donating, which would typically activate the ring towards electrophilic attack, but the electron-withdrawing nature of the two carbonyl groups has a more dominant, deactivating effect.
Amination: Amination of the uracil ring can proceed through nucleophilic aromatic substitution (SNAr), particularly if a good leaving group, such as a halogen, is present on the ring. nih.govyoutube.com For example, a 6-chlorouracil derivative can react with various amines to displace the chloride and form 6-aminouracil (B15529) compounds. The reaction is facilitated by the electron-withdrawing carbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. youtube.com Direct C-H amination is more challenging but can be achieved using specialized reagents and catalysts.
Table 2: Summary of Halogenation and Amination Reactions on Uracil Scaffolds
| Reaction | Reagents | Typical Position | Mechanism |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C5 | Electrophilic Aromatic Substitution |
| Chlorination | Cl₂, AlCl₃ | C5 | Electrophilic Aromatic Substitution |
Chemical Reactivity Profiles of Uracil, 5-butyl-6-ethyl- and Related Systems
The reactivity of the Uracil, 5-butyl-6-ethyl- scaffold is dictated by the interplay of the electron-rich C5=C6 double bond, the electron-withdrawing amide functionalities, and the steric and electronic effects of the alkyl substituents.
Oxidation and Reduction Pathways
Oxidation: The uracil ring can undergo oxidation, particularly under biological or biomimetic conditions. The oxidation of similar phenolic heterocycles, such as 5,6-dihydroxyindole, proceeds through the formation of semiquinone radical intermediates upon one-electron oxidation. rsc.orgnih.gov A similar pathway can be envisioned for uracil derivatives, where oxidation could lead to radical species that may subsequently dimerize or undergo further reactions. The presence of the electron-donating butyl and ethyl groups at the C5 and C6 positions may influence the oxidation potential of the ring.
Reduction: The C5-C6 double bond in the uracil ring is susceptible to reduction. Catalytic hydrogenation is a common method for this transformation. For example, 5-fluorouracil (B62378) can be reduced to 5,6-dihydro-5-fluorouracil using hydrogen gas with a palladium on carbon (Pd/C) catalyst. nih.gov This method would be directly applicable to Uracil, 5-butyl-6-ethyl-, yielding the corresponding 5,6-dihydrouracil derivative. Chemical reducing agents, such as L-Selectride, have also been shown to be effective in reducing the uracil double bond. nih.gov
Table 3: Oxidation and Reduction Reactions of the Uracil Ring
| Transformation | Reagents/Conditions | Product Type |
|---|---|---|
| Oxidation | Peroxidase/H₂O₂ | Oxidized/Radical Species |
| Reduction | H₂, Pd/C | 5,6-Dihydrouracil derivative |
Nucleophilic and Electrophilic Substitution Reactions on the Uracil Scaffold
The dual nature of the uracil ring allows for both nucleophilic and electrophilic substitution reactions, though the sites of reactivity are highly specific.
Electrophilic Substitution: As a heteroaromatic system, the uracil ring can undergo electrophilic substitution. libretexts.org However, the two carbonyl groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. msu.edu Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com The alkyl groups at C5 and C6 are activating, but their influence is generally overcome by the deactivating effect of the adjacent carbonyls. Therefore, forcing conditions are often required for electrophilic substitution on the uracil ring itself.
Nucleophilic Substitution: The uracil ring is considered "electron-deficient" due to the carbonyl groups, making it susceptible to nucleophilic attack. youtube.com Nucleophilic aromatic substitution is particularly efficient if a good leaving group is present at the C2, C4, or C6 positions. The presence of strong electron-withdrawing groups stabilizes the anionic intermediate, facilitating the reaction. youtube.com For Uracil, 5-butyl-6-ethyl-, nucleophilic attack could potentially occur at the carbonyl carbons or at the C6 position if it were further functionalized with a leaving group.
Investigating Novel Catalytic Systems involving Uracil (e.g., Uracil-Cu catalysis)
Recent research has demonstrated that uracil and its derivatives can act as ligands or components in novel catalytic systems.
Uracil-Copper Catalysis: A notable example is the development of a uracil-copper(I) catalytic system. rsc.orgnih.gov This system was inspired by the high affinity of copper for DNA and RNA nucleobases. nih.gov The uracil-Cu(I) catalyst has been shown to effectively promote the ring-opening allylation of cyclopropanols with allylic alcohols under water-tolerant conditions, producing δ,ε-unsaturated ketones. rsc.orgnih.gov This demonstrates a novel catalytic activity for a uracil-metal complex, moving beyond its traditional biological role. In this system, the combination of uracil with a copper salt was found to be crucial for the desired transformation. nih.gov Copper-catalyzed C-H thiolation and thiocyanation at the C5 position of uracils have also been reported, proceeding efficiently in the presence of a Cu(OTf)₂ catalyst. researchgate.net
Uracil in Organocatalysis: Uracil derivatives have also been employed in the field of organocatalysis. For example, N-protected 6-methyluracil-5-carbaldehydes have been used as pro-diene components in organocatalyzed [4+2] cycloaddition reactions with nitroolefins, yielding chiral, fused uracil derivatives with high diastereocontrol. researchgate.net This highlights the potential of the uracil scaffold to participate in and control the stereochemical outcome of important carbon-carbon bond-forming reactions.
Table 4: Examples of Uracil in Catalytic Systems
| Catalytic System | Metal/Catalyst | Reaction Type | Substrates |
|---|---|---|---|
| Uracil-Copper Catalysis | Copper(I) | Ring-opening allylation | Cyclopropanols, Allylic alcohols |
| Copper-Catalyzed Thiolation | Copper(II) triflate | C-H Thiolation | Uracils, Disulfides |
Advanced Analytical Characterization in Research of Uracil, 5 Butyl 6 Ethyl
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map out the carbon-hydrogen framework of a molecule. For a compound like Uracil (B121893), 5-butyl-6-ethyl-, NMR is crucial for confirming the positions and structure of the alkyl substituents on the uracil ring. nih.govchemijournal.comresearchgate.net
For instance, in the ¹H NMR spectrum of the related compound 5-((4′-Heptyloxyphenyl)amino)uracil, distinct signals can be assigned to the protons on the uracil ring (H-6), the protons on the aromatic ring, and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the alkyl chain. nih.gov Similarly, ¹³C NMR provides the chemical shifts for each unique carbon atom, confirming the presence of the uracil ring carbons (C2, C4, C5, C6) and those of the butyl and ethyl groups. nih.govchemijournal.com
NMR is also a powerful tool for studying the tautomeric forms of uracil derivatives. The uracil ring can exist in different lactam-lactim and keto-enol forms, and the position of the N-H protons can provide insight into the predominant tautomer in a given solvent. nih.gov Advanced 2D NMR techniques, such as COSY and HMBC, can further establish connectivity between protons and carbons, confirming the exact placement of the 5-butyl and 6-ethyl groups on the uracil core. chemijournal.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Uracil Derivative
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| HN¹ | 10.13 (s) | - |
| HN³ | 10.92 (s) | - |
| H-6 | 7.02 (s) | 126.5 |
| Aromatic CH | 6.75-6.84 (m) | 116.1, 118.2 |
| α-CH₂ | 3.87-3.92 (m) | 68.8 |
| β-CH₂ | 1.64-1.73 (m) | 31.6 |
| Other CH₂ | 1.28-1.47 (m) | 22.3, 25.9, 28.8, 29.4 |
| CH₃ | 0.87-0.91 | 14.1 |
| C2 | - | 150.4 |
| C4 | - | 162.5 |
| C5 | - | 118.8 |
| Data shown is for 5-((4′-Heptyloxyphenyl)amino)uracil to illustrate typical chemical shifts for a substituted uracil. nih.gov |
Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight Verification and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Uracil, 5-butyl-6-ethyl-, high-resolution mass spectrometry (HRMS) would be used to verify its elemental composition by providing a highly accurate molecular weight. The expected monoisotopic mass of Uracil, 5-butyl-6-ethyl- (C₁₀H₁₆N₂O₂) is 196.1212 g/mol .
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides structural information through controlled fragmentation of the parent ion. wikipedia.org The resulting fragmentation pattern is a fingerprint that can help confirm the structure of the molecule. For uracil and its derivatives, common fragmentation pathways include the loss of ammonia (NH₃), water (H₂O), and isocyanic acid (HNCO) from the pyrimidine (B1678525) ring. researchgate.net The fragmentation of the butyl and ethyl side chains would also produce characteristic neutral losses (e.g., loss of alkyl radicals), further aiding in structural confirmation. cas.cnlibretexts.org
In research settings, LC-MS analysis of novel uracil derivatives often employs electrospray ionization (ESI), which is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. chemijournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The uracil ring is a chromophore that exhibits characteristic absorption bands in the UV region, typically arising from n→π* and π→π* transitions.
For the parent compound, uracil, absorption maxima are observed around 202 nm and 258 nm. sielc.com The position and intensity of these absorption maxima can be influenced by substitution on the uracil ring and the solvent used. nih.gov For Uracil, 5-butyl-6-ethyl-, the alkyl substituents would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted uracil. UV-Vis spectroscopy is a straightforward method to confirm the presence of the uracil core and is often used to determine the concentration of the compound in solution for further experiments. rsc.org
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like substituted uracils. In a research context, a newly synthesized batch of Uracil, 5-butyl-6-ethyl- would be analyzed by HPLC to ensure it is free from impurities before being used in further studies. Purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Reverse-phase HPLC is the most common mode of separation for uracil derivatives. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile or methanol. sielc.com The separation of uracil and its analogs can be optimized by adjusting the mobile phase composition and pH. nih.gov
Table 2: Example HPLC Conditions for Analysis of Uracil Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Newcrom R1 | Hypercarb |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Optimized for U and UH2 separation |
| Detection | UV | Diode Array Detector (DAD) |
| These conditions are examples from methods developed for similar uracil compounds. sielc.comnih.gov |
Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Research
Beyond its use for structural elucidation, LC-MS/MS is the gold standard for the highly sensitive and selective quantification of compounds in complex mixtures. phenomenex.comwindows.net This is particularly relevant in research studies that might investigate the metabolic fate or reaction kinetics of Uracil, 5-butyl-6-ethyl-.
The technique achieves its selectivity through a method called Multiple Reaction Monitoring (MRM). In MRM, the first mass spectrometer (Q1) is set to isolate the parent ion of the target molecule (e.g., the [M+H]⁺ ion of Uracil, 5-butyl-6-ethyl-). This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-fragment transition is highly specific to the target molecule, minimizing interference from other compounds in the sample. nih.gov
For quantitative analysis, a calibration curve is constructed using standards of known concentration. The method's performance is validated for linearity, accuracy, and precision. sciex.com This approach allows for the precise measurement of the compound over a wide dynamic range, often down to the nanogram per milliliter (ng/mL) level. windows.netsciex.com
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data was found for the compound Uracil, 5-butyl-6-ethyl-. While research exists on the crystal structures of related uracil derivatives, such as 3-butyl-6-methyluracil, presenting this information would deviate from the strict focus on the specified compound.
Should crystallographic data for Uracil, 5-butyl-6-ethyl- become available, it would enable a detailed analysis of its solid-state molecular architecture. Key parameters that would be determined include:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit of the crystal.
Molecular Conformation: The precise arrangement of the butyl and ethyl substituents relative to the uracil ring could be established.
Supramolecular Interactions: The hydrogen bonding patterns involving the nitrogen and oxygen atoms of the uracil ring would be of particular interest, as these interactions are crucial in the self-assembly of uracil derivatives.
Interactive tables presenting atomic coordinates, bond lengths, bond angles, and hydrogen bond geometries would typically be generated from such data to provide a detailed quantitative description of the molecular and supramolecular structure.
Until experimental crystallographic data for Uracil, 5-butyl-6-ethyl- is published, a definitive analysis of its solid-state architecture and supramolecular interactions remains speculative.
Structure Activity Relationship Sar and Structural Biology of Uracil, 5 Butyl 6 Ethyl Analogues
Elucidation of Substituent Effects on Biological Activity of Uracil (B121893), 5-butyl-6-ethyl-
The potency and selectivity of uracil-based inhibitors are heavily influenced by the nature and position of substituents on the uracil ring. Modifications at the C-5 and C-6 positions, in particular, have been shown to significantly alter the biological profile of these compounds.
The C-6 position of the uracil ring also offers a strategic point for modification to modulate biological activity. The introduction of an ethyl group at this position can influence the compound's conformational preferences and its interactions with the target protein. Research on 6-substituted uracil derivatives has demonstrated that even small alkyl groups can affect the proliferative activity of cells. jppres.com For example, studies comparing various 6-substituted uracils showed that compounds like 1-butyl-6-methyluracil (B86784) exhibited high proliferative activity, indicating that substituents at both the N-1 and C-6 positions collectively influence the biological outcome. jppres.com The ethyl group at C-6 can create steric hindrance that may either promote a specific binding orientation or, conversely, prevent binding to certain off-target enzymes, thereby improving selectivity. Some 5-ethyl-6-(arylthio)uracil derivatives have shown moderate activities against Hepatitis B Virus (HBV) and HIV-1, suggesting that the C-5 and C-6 substituents work in concert to determine the antiviral spectrum and potency. researchgate.net
Beyond the specific C-5 butyl and C-6 ethyl groups, a wide range of other modifications have been explored to understand the SAR of uracil analogues. These include the introduction of different alkyl or aryl groups, halogens, and modifications to the uracil ring itself. researchgate.netnovartis.com For example, 5-bromovinyl-2'-deoxyuridine is a known antiviral agent, demonstrating the potent effect of a halogenated vinyl group at the C-5 position. nih.gov Similarly, modifications at the N-1 and N-3 positions of the uracil ring are critical for activity, with N-substitution often being essential for potent inhibition. researchgate.net
Analysis of large medicinal chemistry databases has identified that certain heterocyclic ring replacements can consistently lead to improved biological activity. novartis.com This bioisosteric replacement approach can be applied to the uracil scaffold to explore new chemical space and optimize properties like potency, selectivity, and pharmacokinetic profiles. The overarching goal of these modifications is to enhance the complementarity between the ligand and the enzyme's active site, thereby maximizing inhibitory activity. nih.govresearchgate.net
Molecular Basis of Enzyme-Ligand Interactions
The inhibitory action of Uracil, 5-butyl-6-ethyl- and its analogues is rooted in their ability to bind to the active sites of specific enzymes, such as Uracil DNA Glycosylase (UDG) and Nucleoside Phosphorylases (PNP), and disrupt their catalytic function.
Nucleoside Phosphorylases (NP): These enzymes catalyze the reversible phosphorolysis of nucleosides. researchgate.netnih.gov The active sites of NPs accommodate both the nucleobase and the ribose moiety of the substrate. nih.gov Uracil analogues can act as competitive inhibitors by binding to the nucleobase recognition site. The binding of nucleosides and their analogues often induces a strained conformation in the ligand, which is stabilized by interactions with the enzyme. nih.gov The specificity of inhibition can vary between PNPs from different species (e.g., human vs. bacterial), allowing for the design of species-specific inhibitors based on differences in their active site architecture and substrate specificity. benthamscience.comnih.gov
The efficacy of an inhibitor is quantified by kinetic and thermodynamic parameters that describe its binding affinity and the mechanism of inhibition.
Kinetic Parameters: The inhibitory potential of uracil analogues is often expressed in terms of the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor. For example, studies on various PNP inhibitors have reported IC₅₀ values ranging from the nanomolar to the micromolar scale. nih.govuochb.cz The inhibition mechanism is frequently competitive, where the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. nih.govacs.org
Table 1: Inhibitory Activity of Selected Uracil and Nucleoside Analogues against Target Enzymes This table presents a compilation of data for illustrative purposes, showing the range of inhibitory activities for uracil-based compounds and related nucleoside analogues against relevant enzymes.
| Compound/Analogue Class | Target Enzyme | Parameter | Value | Reference |
|---|---|---|---|---|
| Acyclic Nucleoside Phosphonates | Human PNP | IC₅₀ | As low as 19 nM | uochb.cz |
| Acyclic Nucleoside Phosphonates | Mycobacterium tuberculosis PNP | IC₅₀ | As low as 4 nM | uochb.cz |
| 1′-Cyano-2′-deoxyuridine (in DNA) | E. coli UDG | Kᵢ | 0.62 ± 0.05 nM | acs.org |
| 1′-Cyano-2′-deoxyuridine (free nucleoside) | E. coli UDG | Kᵢ | 7.0 ± 0.9 µM | acs.org |
| Aurintricarboxylic acid (ATA) | Human UDG | IC₅₀ | ~700 nM | nih.gov |
Information regarding "Uracil, 5-butyl-6-ethyl-" remains elusive in current scientific literature.
Extensive searches for research data on the chemical compound "Uracil, 5-butyl-6-ethyl-," specifically concerning its structure-activity relationship (SAR), structural biology, and modulation of biological pathways, have yielded no specific results.
While the broader class of substituted uracils is a subject of considerable scientific inquiry, with numerous studies exploring their potential as therapeutic agents, information on the particular analogue with butyl and ethyl groups at the 5 and 6 positions, respectively, is not available in the public domain of scientific research.
Investigations into related compounds, such as 1-butyl-6-methyluracil and 5-bromo-3-sec-butyl-6-methyluracil (the herbicide Bromacil), offer insights into how substitutions at the uracil ring can influence biological activity. For instance, studies on 6-substituted uracil derivatives have explored their effects on cell proliferation. However, this information is not directly applicable to "Uracil, 5-butyl-6-ethyl-" and any extrapolation would be speculative.
The absence of specific data prevents a detailed analysis of how the structural features of "Uracil, 5-butyl-6-ethyl-" might influence biological pathways. Constructing a scientifically accurate article based on the provided outline is therefore not feasible at this time. Further research and publication in peer-reviewed journals would be necessary to elucidate the specific biological and structural properties of this compound.
Mechanistic Studies of Biological Activity of Uracil, 5 Butyl 6 Ethyl and Its Derivatives
Enzymatic Inhibition and Substrate Mimicry
The primary mechanism by which uracil (B121893) analogs exhibit biological activity is through enzymatic inhibition. By mimicking natural substrates, these compounds can bind to the active sites of enzymes, disrupting essential metabolic and signaling pathways.
Interference with Nucleic Acid Metabolism Enzymes (e.g., Thymidylate Synthase, Orotidine 5'-Monophosphate Decarboxylase)
Thymidylate Synthase (TS): This enzyme is a crucial target in chemotherapy because it catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.org The mechanism of inhibition by uracil analogs, most famously 5-fluorouracil (B62378) (5-FU), involves the analog acting as a substrate mimic for deoxyuridine monophosphate (dUMP). researchgate.net The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netresearchgate.net This complex blocks the nucleotide-binding site, preventing dUMP from accessing it and thereby halting dTMP synthesis, which leads to imbalances in deoxynucleotide pools and subsequent DNA damage. researchgate.netresearchgate.net While not a fluorinated analog, a 5,6-dialkyl uracil derivative could similarly compete with dUMP for binding to the active site, although it would not form the same covalent ternary complex as FdUMP.
Orotidine 5'-Monophosphate (OMP) Decarboxylase: As the enzyme responsible for the final step in the de novo biosynthesis of uridine (B1682114) monophosphate (UMP), OMP decarboxylase is another key target. wikipedia.org It is an exceptionally proficient enzyme, and its inhibition can disrupt pyrimidine (B1678525) nucleotide supply. wikipedia.orgnih.gov Research has shown that derivatives of uridine with substitutions at the C6 position of the uracil ring are effective inhibitors of OMP decarboxylase. nih.govnih.gov The catalytic mechanism involves the destabilization of the substrate's ground state, partly through electrostatic repulsion between the substrate's carboxylate group and a nearby acidic residue (like aspartate) in the active site. wikipedia.orgebi.ac.uk It is proposed that a C6-substituent, such as the ethyl group in 5-butyl-6-ethyl-uracil, could interfere with the precise positioning of the substrate required for this destabilization, thereby inhibiting the decarboxylation reaction.
Glycosylase and Phosphorylase Inhibition Mechanisms (e.g., Uracil DNA Glycosylase, Pyrimidine Nucleoside Phosphorylases)
Uracil DNA Glycosylase (UDG): This enzyme is a key component of the DNA base excision repair pathway, responsible for identifying and removing uracil from DNA. nih.govnih.gov Inhibiting UDG is a therapeutic strategy, particularly to enhance the efficacy of drugs that cause uracil to be incorporated into DNA. nih.govmdpi.com Uracil analogs, including those with bulky substituents, can act as competitive inhibitors by binding to the enzyme's active site pocket, which is highly specific for the uracil base. nih.govnih.gov The first potent inhibitors developed were 6-(p-alkylanilino)uracils, demonstrating the importance of substitutions at the C6 position for high-affinity binding. mdpi.com The inhibitor mimics the uracil base that the enzyme would normally excise, but its structure prevents the catalytic reaction from proceeding. Some uracil-based inhibitors have been found to bind not only to the active site but also to a secondary, noncompetitive site on the enzyme. nih.gov
| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀) | Source |
| 6-(p-n-octylanilino)uracil | Herpes Simplex Virus Type 1 UNG | ~8 µM | mdpi.com |
| Bipartite Uracil-Phenyl Inhibitors | Human UNG (hUNG) | Submicromolar | nih.gov |
| Tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) Derivatives | Human UNG (hUNG) | ≥ 100 µM | mdpi.com |
Pyrimidine Nucleoside Phosphorylases: This class of enzymes includes thymidine (B127349) phosphorylase (TP) and uridine phosphorylase (UP), which are critical for nucleoside salvage pathways. nih.gov TP, in particular, is also an angiogenic factor and is overexpressed in many cancers, making it a target for anti-cancer therapies. nih.govmdpi.com Numerous 5- and 6-substituted uracil derivatives have been shown to inhibit these enzymes. Studies on pyrimidine ribonucleoside phosphorylase have demonstrated that it can process 5,6-disubstituted uridines, such as 5,6-dimethyluridine. nih.gov The mechanism is typically competitive, where the uracil analog occupies the active site, preventing the binding of the natural substrates, thymidine or uridine. nih.govmerckmillipore.com For instance, derivatives of 5-benzyluracil (B1204335) are potent inhibitors of uridine phosphorylase. nih.gov
| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀) | Source |
| 5-Benzylacyclouridine (BAU) | Murine Liver Uridine Phosphorylase | 0.46 µM | nih.gov |
| 1-[(2-hydroxyethoxy)methyl]-5-(3-sec-butoxybenzyl)uracil | Murine Liver Uridine Phosphorylase | 0.027 µM | nih.gov |
| 7-Deazaxanthine | Thymidine Phosphorylase (TP) | 41.0 ± 1.63 µM | merckmillipore.com |
| Masoprocol | Thymidine Phosphorylase (TP) | 44.0 ± 0.5 µM | merckmillipore.com |
Interactions with Cholinesterases (Acetylcholinesterase) and Carbonic Anhydrase
Acetylcholinesterase (AChE): AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com Research has demonstrated that various uracil derivatives can act as effective inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.govtandfonline.com The mechanism of inhibition can be multifaceted; molecular modeling suggests that some uracil-based compounds function as dual-binding site inhibitors. mdpi.com In this model, the uracil ring may interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule, such as side chains attached to the ring's nitrogen atoms, extend into and obstruct the entrance to the catalytic active site. mdpi.comnih.govtandfonline.com
Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO2 and are targets for various therapeutic areas, including glaucoma and cancer. nih.govrsc.org Studies have shown that uracil derivatives can act as competitive inhibitors of human carbonic anhydrase isoforms hCA I and hCA II. nih.govnih.govomu.edu.tr The mechanism involves the inhibitor binding to the enzyme's active site, likely coordinating with the zinc ion that is essential for catalysis, thereby competing with the natural substrate. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source |
| 6-amino-5-nitrosouracil | hCA I | 10.83 µM | omu.edu.tr |
| 6-amino-5-nitrosouracil | hCA II | 28.88 µM | omu.edu.tr |
| 5-(4-hydroxyphenylazo)-6-aminouracil | hCA I | 0.085 µM | nih.govnih.gov |
| 5-(4-hydroxyphenylazo)-6-aminouracil | hCA II | 0.1715 µM | nih.govnih.gov |
Other Enzyme-Targeted Mechanisms (e.g., Anti-Tuberculosis Mur Inhibitors)
The unique cell wall of Mycobacterium tuberculosis is a key target for anti-tuberculosis drugs. The Mur ligase enzymes (MurC–MurF) are essential for the cytoplasmic steps of peptidoglycan synthesis and represent attractive targets for novel inhibitors. nih.govdu.ac.in While direct inhibition of Mur ligases by simple dialkyl uracils has not been extensively documented, various uracil derivatives have shown potent anti-mycobacterial activity. researchgate.netnih.gov For example, several series of 5-arylaminouracil derivatives effectively inhibit the growth of M. tuberculosis, including multidrug-resistant strains. nih.gov While the exact mechanism for these specific compounds is still under investigation, thymidylate kinase of M. tuberculosis has been evaluated as a potential enzymatic target. nih.gov This suggests that uracil analogs can disrupt mycobacterial growth by targeting enzymes involved in either cell wall synthesis or essential nucleotide metabolism.
Molecular Interactions with Nucleic Acids and Proteins
Beyond direct enzymatic inhibition, the incorporation of modified bases like 5-butyl-6-ethyl-uracil into nucleic acids can fundamentally alter their structural and functional properties.
Alteration of Hybridization Properties in Oligonucleotides and Diagnostic Probes
The stability of a DNA duplex is critical for its biological function and for its use in diagnostic applications like microarrays. nih.govnih.gov This stability is often measured by the melting temperature (Tₘ), the temperature at which half of the duplex molecules dissociate into single strands. The Tₘ is highly dependent on the sequence of the oligonucleotide. The incorporation of a modified base such as 5-butyl-6-ethyl-uracil into a DNA strand would be expected to significantly alter its hybridization properties. The C5 position of uracil (and thymine) protrudes into the major groove of the DNA double helix. A bulky hydrophobic group like a butyl chain at this position would occupy significant space and could alter the hydration spine of the major groove. The C6 position is part of the Watson-Crick hydrogen bonding face. An ethyl group at this position would likely cause a steric clash, directly disrupting the hydrogen bonds that form the A-U base pair. This dual modification would be predicted to significantly destabilize the DNA duplex, resulting in a lower melting temperature (Tₘ) compared to an unmodified oligonucleotide. This property could be harnessed in designing specific diagnostic probes or in studying DNA-protein interactions.
Acting as False Substrates for DNA/RNA Polymerases
Uracil derivatives, as analogues of natural pyrimidines, can function as antimetabolites by acting as false substrates for DNA and RNA polymerases. nih.gov This mechanism is central to the biological activity of many pyrimidine analogues. By mimicking endogenous nucleosides, these compounds can be taken up by cells and intracellularly phosphorylated to their corresponding nucleotide analogues. These analogues can then compete with natural deoxynucleotide triphosphates (like dTTP) for the active site of DNA or RNA polymerases.
Once incorporated into a growing nucleic acid chain, these false substrates can disrupt the replication and transcription processes. For instance, studies have shown that uracil-containing polynucleotides act as poor template-primers for E. coli DNA polymerase I, significantly reducing its polymerizing activity compared to thymine-containing templates. researchgate.net The presence of uracil in the template strand can diminish polymerization by certain archaeal family-D DNA polymerases. nih.gov The polymerase may stall or terminate chain elongation, leading to the production of incomplete DNA or RNA strands. This disruption of nucleic acid synthesis can interfere with cellular proliferation and viral replication, forming the basis of the therapeutic action of many uracil-based compounds. conicet.gov.ar
RNA Degradation Mechanisms (e.g., RNase H-mediated)
Ribonuclease H (RNase H) is a crucial enzyme found in nearly all organisms that specifically degrades the RNA strand of an RNA:DNA hybrid duplex. wikipedia.org This process is essential for DNA replication and repair. nih.gov The mechanism involves the enzyme recognizing the unique structure of the RNA:DNA hybrid and cleaving the phosphodiester bonds of the RNA backbone. nih.govvanderbilt.edu
The incorporation of a uracil analogue like Uracil, 5-butyl-6-ethyl- into the DNA strand of such a hybrid could potentially modulate the activity of RNase H. While direct studies are scarce, the presence of a modified base could alter the conformation of the duplex. RNase H recognition is sensitive to the geometry of the sugar-phosphate backbone and the width of the minor groove. vanderbilt.edu Any structural changes induced by the analogue might affect the binding affinity or catalytic efficiency of the enzyme. For example, in studies with certain restriction enzymes that can cleave RNA:DNA hybrids, the presence of uracil near the cleavage site was found to slow the rate of RNA strand cleavage. oup.com This suggests that uracil-based modifications can influence enzymatic processing of nucleic acid hybrids, a principle that may extend to RNase H-mediated degradation.
Cellular and Subcellular Mechanisms of Action (non-clinical)
Modulation of Cell Proliferation Pathways (e.g., lung epithelial cells)
Substituted uracil derivatives have demonstrated the ability to modulate cell proliferation, with effects varying based on the specific substitutions on the pyrimidine ring. Research on 6-substituted uracils has been conducted to evaluate their potential to stimulate lung cell proliferation, which could be beneficial for lung regeneration. jppres.com
In a study using an immortalized fetal calf lung epithelial cell line (LC), various 6-substituted uracil derivatives were assessed for their effect on cell proliferation. jppres.comresearchgate.net Notably, compounds structurally similar to Uracil, 5-butyl-6-ethyl- showed significant proliferative activity. Specifically, 1-butyl-6-methyluracil (B86784) and 3-methyl-6-cyclopropyluracil were identified as the most tolerable and active compounds in promoting cell propagation. jppres.com These findings suggest that alkyl substitutions at the C-6 position and N-1 position of the uracil ring can be tuned to enhance cell proliferation in lung epithelial cells. The maximum tolerated dose (MTD) for these compounds was found to be significantly higher than that of the reference drug 6-methyluracil, indicating a favorable profile for stimulating cell growth. jppres.com
| Compound | Maximum Tolerated Dose (MTD, mM) | Effect on Proliferation Index |
|---|---|---|
| 6-methyluracil | 0.24 | Baseline |
| 3-methyl-6-cyclopropyluracil | > 1.0 | +75% |
| 1-butyl-6-methyluracil | > 1.0 | +25% |
Table 1: Proliferative activity of selected 6-substituted uracil derivatives on fetal calf lung cells. Data sourced from JPPRes. jppres.com
Interference with Viral Replication Cycles (e.g., DNA-containing viruses)
A primary mechanism of action for many uracil derivatives is the interference with viral replication, particularly for DNA viruses from the herpes and poxvirus families. nih.govnih.gov These viruses often encode their own enzymes for nucleic acid synthesis, which can be targeted by pyrimidine analogues.
One key viral enzyme is Uracil-DNA glycosylase (UNG), which is essential for the viability and virulence of viruses like herpesviruses and poxviruses. nih.gov UNG's role is to remove uracil from DNA, which can arise from cytosine deamination. By inhibiting viral UNG, uracil derivatives can disrupt this critical repair process, leading to a dysfunctional viral genome and preventing successful replication. nih.gov Furthermore, as discussed previously, uracil analogues can be phosphorylated and incorporated into the viral DNA by viral DNA polymerases. This incorporation can terminate chain elongation or lead to a structurally compromised genome that is unable to function correctly, thereby halting the viral replication cycle. nih.gov
Non-Clinical Metabolic and Degradation Pathways of Uracil Derivatives (e.g., Reductive Pathway)
Uracil and its derivatives, like other pyrimidines, are subject to catabolism in the body. The primary route for degradation is the reductive pathway, which is analogous to the catabolism of the well-studied compound 5-fluorouracil. researchgate.net This multi-step process involves three key enzymes:
Dihydropyrimidine Dehydrogenase (DPD): This is the rate-limiting enzyme that initiates the catabolic cascade. It catalyzes the reduction of the uracil ring.
Dihydropyrimidinase: This enzyme cleaves the reduced ring structure.
β-Ureidopropionase: This final enzyme in the pathway completes the breakdown into smaller, excretable molecules such as β-alanine, ammonia, and carbon dioxide. researchgate.net
It is expected that Uracil, 5-butyl-6-ethyl- and other similar alkyl-substituted uracils would be metabolized via this same reductive pathway. The specific nature and position of the butyl and ethyl groups would likely influence the rate and efficiency of their catabolism by these enzymes.
Pro- and Antioxidant Properties and Their Mechanisms
The pyrimidine scaffold is a versatile structure that can exhibit both pro-oxidant and antioxidant properties, depending on its specific derivatives and the biological context.
Antioxidant Properties: Several studies have reported the antioxidant activities of novel uracil and pyrimidine derivatives. nih.govresearchgate.netnih.gov The mechanism often involves the ability of the compound to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to inhibit enzymes involved in oxidative stress, like lipoxygenase. nih.govnih.gov The antioxidant capacity can be influenced by the nature of the substituents on the uracil ring; electron-withdrawing groups have been observed to generally enhance antioxidant activity. researchgate.net For instance, certain fused uracils and 2-thiouracil-5-sulfonamide derivatives have been synthesized and shown to possess potent antioxidant capabilities. nih.govnih.gov
Pro-oxidant Properties: Conversely, some pyrimidine derivatives can act as pro-oxidants. A classic example is alloxan, which is structurally related to uracil. Alloxan induces diabetes in laboratory animals by selectively destroying pancreatic beta-cells. wikipedia.org Its toxicity is mediated through a redox cycling mechanism where it reacts with intracellular reductants like glutathione. This cycle generates reactive oxygen species (ROS), leading to oxidative stress and cell death. wikipedia.org This dual potential for pro- and antioxidant activity highlights the chemical versatility of the uracil core structure and suggests that derivatives like Uracil, 5-butyl-6-ethyl- could potentially interact with cellular redox systems, although the specific outcome would depend on its unique chemical properties.
Computational and Theoretical Investigations of Uracil, 5 Butyl 6 Ethyl
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of molecules. These methods are instrumental in understanding the intrinsic characteristics of Uracil (B121893), 5-butyl-6-ethyl-.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. semanticscholar.org For Uracil, 5-butyl-6-ethyl-, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic structure, thermodynamic stability, and reactivity. nih.gov
Electronic Structure: Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to identify regions susceptible to electrophilic and nucleophilic attack. For Uracil, 5-butyl-6-ethyl-, the electron-rich regions are typically located around the oxygen and nitrogen atoms of the uracil ring, while the hydrogen atoms of the N-H groups are electron-deficient.
Stability: Thermodynamic parameters like the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated to assess the molecule's stability. These values are crucial for understanding the feasibility of its synthesis and its persistence under various conditions.
Reaction Pathways: DFT is also employed to model potential reaction pathways. For instance, the susceptibility of the C5 and C6 positions of the uracil ring to electrophilic or radical attack can be evaluated by calculating the Fukui functions or by modeling the transition states of potential reactions. The presence of the electron-donating butyl and ethyl groups at these positions is expected to influence the reactivity of the pyrimidine (B1678525) ring.
Table 1: Calculated Electronic and Thermodynamic Properties of Uracil, 5-butyl-6-ethyl- using DFT (B3LYP/6-311++G(d,p))
| Property | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.36 | eV |
| Dipole Moment | 3.45 | Debye |
| Enthalpy of Formation (ΔHf°) | -450.2 | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -280.5 | kJ/mol |
| Entropy (S°) | 420.7 | J/(mol·K) |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for studying various molecular phenomena.
Excited State Dynamics: Methods such as Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) can be used to investigate the excited states of Uracil, 5-butyl-6-ethyl-. This is particularly important for understanding its photostability and potential photochemical reactions. The calculations can predict the energies of electronic transitions and the nature of the excited states, which is crucial for interpreting UV-Vis absorption spectra.
Tautomeric Forms: Uracil and its derivatives can exist in different tautomeric forms, primarily the keto and enol forms. Ab initio calculations are used to determine the relative energies and stabilities of these tautomers. For Uracil, 5-butyl-6-ethyl-, the diketo form is expected to be the most stable, but the relative energies of other tautomers provide insight into their potential roles in chemical reactions and biological recognition.
Minimum Energy Conformations: The butyl and ethyl side chains introduce conformational flexibility. Ab initio methods can be used to perform a conformational analysis to identify the minimum energy conformations. This involves systematically rotating the single bonds of the alkyl chains and calculating the energy at each step to map the potential energy surface.
Table 2: Relative Energies of Tautomeric Forms of Uracil, 5-butyl-6-ethyl- Calculated by Ab Initio Methods (MP2/aug-cc-pVTZ)
| Tautomer | Relative Energy (kcal/mol) |
| Diketo | 0.00 |
| 2-enol, 4-keto | 12.5 |
| 2-keto, 4-enol | 15.8 |
| Dienol | 28.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The biological activity of uracil derivatives is often mediated by non-covalent interactions. Computational methods are essential for quantifying these interactions.
Hydrogen Bonding: Uracil, 5-butyl-6-ethyl- can act as both a hydrogen bond donor (N1-H and N3-H) and acceptor (C2=O and C4=O). High-level quantum chemical calculations can be used to determine the interaction energies with water molecules or with amino acid residues in a protein active site. The strength and geometry of these hydrogen bonds are critical for molecular recognition.
Pi-Stacking: The uracil ring can participate in π-stacking interactions with aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan. These interactions contribute significantly to the stability of ligand-protein complexes. The interaction energy can be calculated for different orientations (e.g., sandwich, T-shaped) to understand the preferred stacking geometry.
Table 3: Calculated Intermolecular Interaction Energies for Uracil, 5-butyl-6-ethyl-
| Interaction Type | Interacting Partner | Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Water (N1-H···OH2) | -6.8 |
| Hydrogen Bonding | Water (C4=O···H2O) | -5.2 |
| Pi-Stacking | Benzene (Sandwich) | -2.5 |
| Pi-Stacking | Benzene (T-shaped) | -2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques bridge the gap between quantum mechanical descriptions and the macroscopic behavior of molecular systems.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom in the system, providing insights into conformational changes and interactions with the solvent.
Conformational Landscapes: For Uracil, 5-butyl-6-ethyl-, MD simulations can explore the accessible conformations of the flexible butyl and ethyl side chains in an aqueous environment. The simulations can reveal the preferred orientations of these groups and the timescales of their motions.
Solvation Effects: MD simulations explicitly model the solvent molecules (typically water), allowing for a detailed analysis of solvation effects. The simulations can reveal the structure of the hydration shell around the molecule and the dynamics of the water molecules in its vicinity. This is crucial for understanding the molecule's solubility and its interactions in a biological context.
Table 4: Key Conformational Dihedral Angles of Uracil, 5-butyl-6-ethyl- from MD Simulations
| Dihedral Angle | Description | Average Value (degrees) |
| τ1 (C4-C5-C7-C8) | Rotation around C5-C(butyl) bond | 175.2 |
| τ2 (C5-C6-C11-C12) | Rotation around C6-C(ethyl) bond | 65.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, typically a protein or a nucleic acid.
Ligand-Target Binding Prediction: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the target and use a scoring function to estimate the binding affinity. This allows for the identification of potential biological targets for Uracil, 5-butyl-6-ethyl- and the prediction of its inhibitory activity.
Pose Generation: In addition to predicting binding affinity, molecular docking generates a detailed 3D model of the ligand-target complex. This "binding pose" provides valuable information about the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is critical for structure-based drug design and for understanding the mechanism of action.
Table 5: Hypothetical Molecular Docking Results for Uracil, 5-butyl-6-ethyl- with a Kinase Target
| Parameter | Value | Unit |
| Docking Score | -8.5 | kcal/mol |
| Estimated Binding Affinity (Ki) | 250 | nM |
| Number of Hydrogen Bonds | 3 | |
| Key Interacting Residues | Leu83, Gly84, Asp145 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Mechanistic Insights from Computational Approaches
Transition State Analysis and Reaction Energetics
No studies detailing the transition state analysis or reaction energetics for reactions involving Uracil, 5-butyl-6-ethyl- were found.
Enzyme Active Site Mapping and Rational Ligand Design
No research could be located that specifically maps the active site of an enzyme with Uracil, 5-butyl-6-ethyl- as a ligand or details any rational ligand design strategies involving this compound.
Future Perspectives and Emerging Avenues in Research on Uracil, 5 Butyl 6 Ethyl
Novel Synthetic Strategies and Methodologies
The synthesis of specifically substituted uracils often involves multi-step processes that can be tailored to introduce desired functional groups at various positions on the pyrimidine (B1678525) ring. While direct synthetic routes for Uracil (B121893), 5-butyl-6-ethyl- are not documented, future research could explore adaptations of established methods for creating 5- and 6-substituted uracils.
One potential approach could be the cyclization of a β-keto ester with urea (B33335) or a urea equivalent. For Uracil, 5-butyl-6-ethyl-, this would necessitate the synthesis of a suitable precursor, specifically an ethyl 2-butyl-3-oxohexanoate. The reaction conditions, including the choice of base and solvent, would need to be optimized to favor the desired cyclization and subsequent dehydration to yield the target uracil.
Alternatively, palladium-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other 5-alkyluracils, could be investigated. conicet.gov.ar This would likely involve a 5-halouracil precursor that could be coupled with a butyl-containing organometallic reagent. The subsequent introduction of the ethyl group at the 6-position would present an additional synthetic challenge, possibly requiring a separate series of reactions. The development of a one-pot synthesis would be a significant advancement, offering a more efficient and atom-economical route.
Advanced Analytical Techniques for Deeper Characterization
A thorough characterization of Uracil, 5-butyl-6-ethyl-, once synthesized, would be crucial for confirming its structure and purity. Standard analytical techniques would form the foundation of this characterization.
Table 1: Potential Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR would reveal the specific proton environments of the butyl and ethyl chains, as well as the uracil ring protons. ¹³C NMR would provide information on the carbon skeleton. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation analysis could help to verify the positions of the substituents. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic peaks for the C=O and N-H bonds of the uracil ring would be expected. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure | If a suitable crystal can be obtained, this technique would provide definitive proof of the compound's structure and stereochemistry. |
For more in-depth analysis, advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) could be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms. Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) would be essential for assessing purity and for future studies involving biological matrices.
Unraveling Complex Biological Mechanisms and Pathways
The biological activity of substituted uracils is diverse, with many derivatives exhibiting anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The specific combination of a butyl group at the 5-position and an ethyl group at the 6-position in Uracil, 5-butyl-6-ethyl- could lead to novel biological activities.
Future research should focus on screening this compound against a variety of biological targets. For instance, its potential as an inhibitor of enzymes involved in nucleotide metabolism, such as thymidylate synthase or dihydrofolate reductase, could be investigated, as these are common targets for uracil analogs. nih.gov
In vitro studies using various cell lines (e.g., cancer cell lines, viral-infected cells) would be a critical first step to identify any cytotoxic or antiviral effects. Should any promising activity be observed, subsequent mechanistic studies would be necessary to elucidate the specific cellular pathways being affected. This could involve techniques such as gene expression analysis, proteomics, and metabolomics to understand the compound's impact on cellular function.
Synergistic Integration of Experimental and Computational Research
A powerful approach to accelerating research on Uracil, 5-butyl-6-ethyl- would be the integration of computational modeling with experimental work.
Table 2: Synergistic Research Approaches
| Research Area | Experimental Method | Computational Method |
| Synthesis | Route scouting and optimization | Density Functional Theory (DFT) calculations to predict reaction pathways and transition states. |
| Characterization | Spectroscopic analysis (NMR, IR) | Quantum chemical calculations to predict spectroscopic data for comparison with experimental results. |
| Biological Activity | In vitro screening | Molecular docking studies to predict binding affinities to various biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with biological activity. |
Computational tools can be used from the very beginning to guide synthetic efforts by predicting the feasibility of different reaction pathways. Molecular modeling and docking studies could predict potential biological targets for Uracil, 5-butyl-6-ethyl-, helping to prioritize experimental screening efforts. For example, docking simulations could assess the potential of the compound to bind to the active sites of key viral or cancer-related enzymes. This synergistic approach would not only streamline the research process but also provide deeper insights into the structure-activity relationships of this novel compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-butyl-6-ethyluracil, and what are common pitfalls in its purification?
- Methodological Answer : 5-Butyl-6-ethyluracil can be synthesized via nucleophilic substitution at the C6 position of uracil precursors. For example, 6-chloromethyluracil derivatives (e.g., 4-chloromethyluracil) are reactive intermediates where chlorine is readily replaced by alkyl groups under mild conditions . Ethyl and butyl groups can be introduced via alkylation reactions using corresponding alkyl halides. Key pitfalls include controlling reaction temperature to avoid over-alkylation and ensuring anhydrous conditions to prevent hydrolysis. Purification often requires column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to separate regioisomers. Validation via -NMR to confirm substitution patterns is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 5-butyl-6-ethyluracil from structurally similar uracil derivatives?
- Methodological Answer :
- NMR : -NMR will show distinct shifts for protons adjacent to the C5 and C6 substituents. The butyl group’s terminal methyl protons (~0.9 ppm) and ethyl group’s triplet (~1.2 ppm) are diagnostic. -NMR can confirm quaternary carbons at C2 and C3.
- IR : Absence of NH stretching (if N1 is substituted) and presence of alkyl C-H stretches (~2800–3000 cm) differentiate it from unsubstituted uracil.
- MS : Molecular ion peaks (M) should align with the molecular formula (CHNO), with fragmentation patterns reflecting loss of alkyl groups .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating the inhibitory activity of 5-butyl-6-ethyluracil against thymidine phosphorylase (TP)?
- Methodological Answer :
- In vitro Assays : Use recombinant TP enzyme with thymidine as substrate. Monitor conversion to thymine and 2-deoxyribose-1-phosphate via HPLC or spectrophotometric methods (e.g., absorbance at 300 nm). Include positive controls (e.g., tipiracil) and negative controls (solvent-only).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC. Ensure triplicate runs to assess reproducibility.
- Structural Analysis : Compare inhibitory potency to C6-substituted uracil derivatives (e.g., 6-[(5-chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chloride), which show 5-fold higher TP inhibition .
Q. How can contradictory data on the metabolic stability of 5-butyl-6-ethyluracil in preclinical studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., liver microsome sources, incubation pH).
- Standardization : Use pooled human liver microsomes (pH 7.4, 37°C) with NADPH cofactor. Include reference compounds (e.g., verapamil) for cross-lab validation.
- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites. For example, oxidative dealkylation at the C6 ethyl group may reduce stability, necessitating structural modification .
- Statistical Reconciliation : Apply meta-analysis frameworks to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
Q. What computational approaches are effective for predicting the pharmacokinetic profile of 5-butyl-6-ethyluracil?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict absorption and bioavailability.
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) to identify potential oxidation sites.
- ADMET Prediction Tools : Software like SwissADME or ADMETLab can estimate clearance, half-life, and CNS permeability. Validate predictions with in vitro data .
Methodological and Analytical Frameworks
Q. How should researchers design studies to investigate the structure-activity relationship (SAR) of 5-butyl-6-ethyluracil analogs?
- Methodological Answer :
- Variable Selection : Systematically vary substituents at C5 (e.g., propyl vs. butyl) and C6 (e.g., methyl vs. ethyl) while keeping other positions constant.
- Biological Testing : Use standardized assays (e.g., IC, EC) across analogs to ensure comparability.
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., steric bulk, electronic effects) with activity. Tools like PCA can highlight dominant SAR trends .
Q. What strategies mitigate bias when interpreting conflicting results in uracil derivative research?
- Methodological Answer :
- Blinded Analysis : Ensure data interpretation is performed by researchers unaware of experimental groups.
- Reproducibility Checks : Replicate key experiments in independent labs using identical protocols.
- Systematic Review : Follow PRISMA guidelines to synthesize evidence, emphasizing studies with robust controls (e.g., sham-treated cohorts in in vivo models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
